molecular formula C12H15NO4 B2857810 2-Hydroxy-4-(3-methylbutanamido)benzoic acid CAS No. 100391-79-5

2-Hydroxy-4-(3-methylbutanamido)benzoic acid

Cat. No.: B2857810
CAS No.: 100391-79-5
M. Wt: 237.255
InChI Key: PRRULRDGUIEMPZ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(3-methylbutanamido)benzoic acid is an organic compound with the molecular formula C12H15NO4 It is a derivative of benzoic acid, characterized by the presence of a hydroxy group and an amide group substituted with a 3-methylbutanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(3-methylbutanamido)benzoic acid typically involves the acylation of 2-hydroxy-4-aminobenzoic acid with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(3-methylbutanamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-oxo-4-[(3-methylbutanoyl)amino]benzoic acid.

    Reduction: Formation of 2-hydroxy-4-[(3-methylbutyl)amino]benzoic acid.

    Substitution: Formation of esters or ethers depending on the substituent.

Scientific Research Applications

2-Hydroxy-4-(3-methylbutanamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(3-methylbutanamido)benzoic acid involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-[(3-methylbutanamido)benzoic acid
  • 3-Hydroxy-2-[(1-[2-(4-hydroxybenzoyl)amino]-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]benzoic acid

Uniqueness

2-Hydroxy-4-(3-methylbutanamido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and amide groups allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-hydroxy-4-(3-methylbutanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-7(2)5-11(15)13-8-3-4-9(12(16)17)10(14)6-8/h3-4,6-7,14H,5H2,1-2H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRULRDGUIEMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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